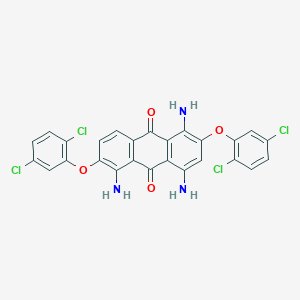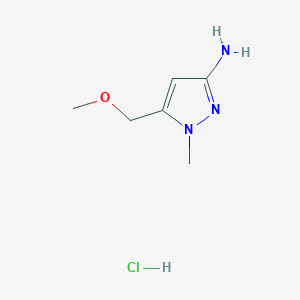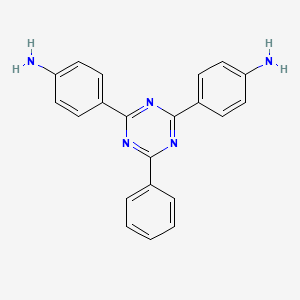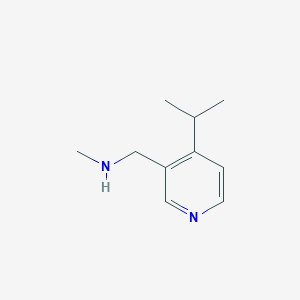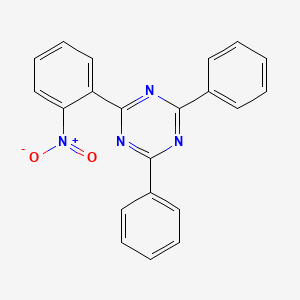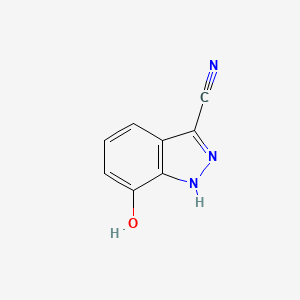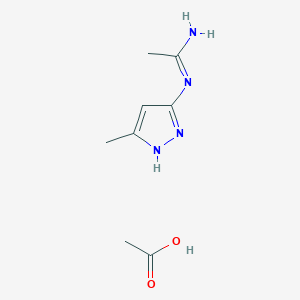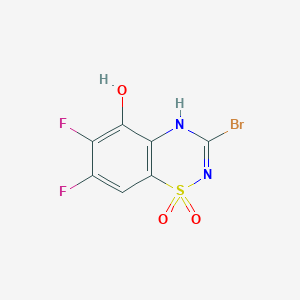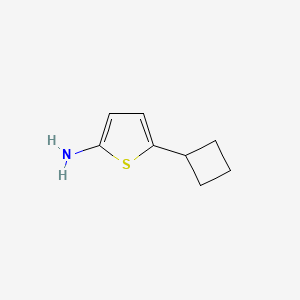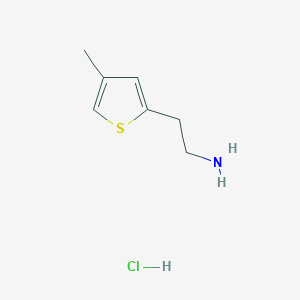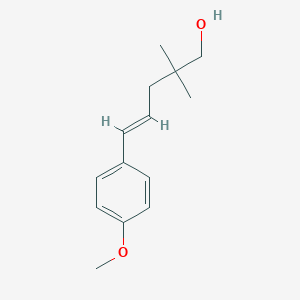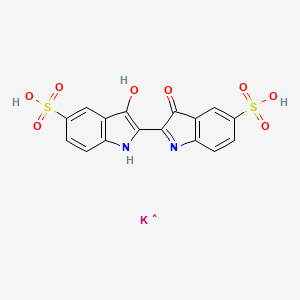
1H-Indole-5-sulfonicacid,2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-,potassiumsalt(1:2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-5-sulfonicacid,2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-,potassiumsalt(1:2) is a complex organic compound with the molecular formula C16H8K2N2O8S2. It is known for its unique structure, which includes indole and sulfonic acid groups. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1H-Indole-5-sulfonicacid,2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-,potassiumsalt(1:2) involves several stepsThe reaction conditions typically involve the use of strong acids like sulfuric acid and controlled temperatures to ensure the proper formation of the sulfonic acid groups .
Industrial production methods often scale up these reactions using continuous flow reactors to maintain consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
1H-Indole-5-sulfonicacid,2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-,potassiumsalt(1:2) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the reduction of the indole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or nitro groups.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1H-Indole-5-sulfonicacid,2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-,potassiumsalt(1:2) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Indole-5-sulfonicacid,2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-,potassiumsalt(1:2) involves its interaction with specific molecular targets. The sulfonic acid groups can interact with proteins and enzymes, potentially inhibiting their activity. The indole ring can intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar compounds include:
1H-Indole-5-sulfonicacid,2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-,sodiumsalt(12): This compound has similar chemical properties but differs in its ionic form, which can affect its solubility and reactivity.
Disodium 5,5’-(2-(1,3-dihydro-3-oxo-2H-indazol-2-ylidene)-1,2-dihydro-3H-indol-3-one)disulphonate: Another related compound used in similar applications but with different structural features.
The uniqueness of 1H-Indole-5-sulfonicacid,2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-,potassiumsalt(1:2) lies in its specific potassium salt form, which can influence its chemical behavior and applications.
Properties
Molecular Formula |
C16H10KN2O8S2 |
|---|---|
Molecular Weight |
461.5 g/mol |
InChI |
InChI=1S/C16H10N2O8S2.K/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;/h1-6,17,19H,(H,21,22,23)(H,24,25,26); |
InChI Key |
YTHOSPZJIIZPJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


